N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological and pharmacological activities Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 1,5-dimethylpyrazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
- N-[(2-ethylpyrazol-3-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique combination of the 2-ethylpyrazole and 1,5-dimethylpyrazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
1856070-05-7 |
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Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H |
InChI Key |
APGUSNQJHADJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
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